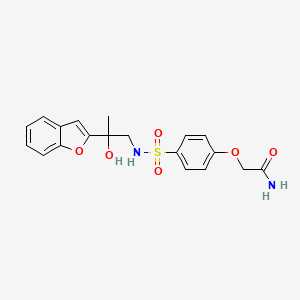

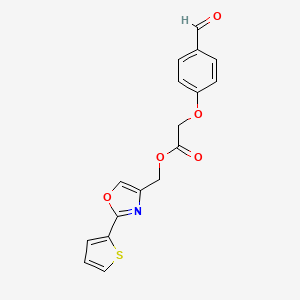

2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The 2-position of benzofuran may be unsubstituted, or it can contain various substituents .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The study by Ota et al. (1988) presents a method for the selective preparation and cyclization of 2-(2-hydroxyphenyl)-2-(isopropylthio)ethanols, leading to new synthesis pathways for 1-benzofurans. This research might offer insights into the synthesis of benzofuran derivatives, potentially applicable to the compound of interest (Ota, Hasegawa, Inoue, & Sato, 1988).

Gabriele et al. (2007) developed a new synthesis of 2-benzofuran-2-ylacetamides by sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization. This method might be relevant for the synthesis or modification of compounds with similar structural features (Gabriele, Mancuso, Salerno, & Costa, 2007).

Biological and Pharmaceutical Applications

- Shakya et al. (2016) investigated benzofuran-acetamide scaffolds for their potential as anticonvulsant agents. The study involved the design, synthesis, and evaluation of various derivatives, highlighting the importance of the benzofuran and acetamide moieties in medicinal chemistry. This research could provide a foundation for exploring the pharmacological properties of similar compounds (Shakya, Kamal, Balaramnavar, Bardaweel, Naik, Saxena, & Siddiqui, 2016).

Environmental Applications

- Jallouli et al. (2017) studied the photocatalytic degradation of acetaminophen, also known as N-(4-hydroxyphenyl)acetamide, using TiO2 nanoparticles under UV and sunlight irradiation. Although this study focuses on the degradation of a specific pharmaceutical compound, it demonstrates the potential environmental applications of photocatalysis in breaking down compounds with acetamide functionalities (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDMKLLWOLQMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)

![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673558.png)

![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)